サリシルクルクミン

概要

説明

サリチルクルクミンは、ターメリック(ウコン、Curcuma longa)の根茎に由来する天然ポリフェノールであるクルクミンの合成アナログです。 この化合物は、サリチレートと同様に、フェノール環にオルトヒドロキシル基が存在することを特徴としています 。 サリチルクルクミンは、天然のクルクミンに比べて、生体利用率と治療の可能性が高いため注目を集めています .

科学的研究の応用

Cancer Research

Salicylcurcumin has been investigated for its anticancer properties, particularly in relation to colon cancer. Studies have shown that salicylcurcumin can significantly reduce tumor size and number in animal models. In a study involving male Wistar rats subjected to 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis, administration of salicylcurcumin (80 mg/kg) resulted in:

- Reduction in Tumor Incidence : Salicylcurcumin treatment led to a notable decrease in the number and size of tumors.

- Lipid Peroxidation Inhibition : The compound effectively lowered levels of lipid peroxidation, indicating reduced oxidative stress.

- Enhanced Antioxidant Enzyme Activity : Salicylcurcumin increased the activities of glutathione peroxidase (GPx), glutathione S-transferase (GST), superoxide dismutase (SOD), and catalase (CAT) in the liver, suggesting a protective mechanism against oxidative damage .

Anti-inflammatory Applications

The anti-inflammatory potential of salicylcurcumin has been explored in various studies. Its structure allows it to modulate inflammatory pathways effectively. Key findings include:

- Inhibition of Pro-inflammatory Cytokines : Salicylcurcumin has been shown to downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Reduction of Inflammatory Markers : In models of acute inflammation, salicylcurcumin administration resulted in decreased levels of markers such as C-reactive protein (CRP) and prostaglandin E2 (PGE2) .

Antioxidant Properties

Salicylcurcumin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. Its antioxidant effects can be summarized as follows:

- Scavenging Free Radicals : The compound effectively neutralizes free radicals, thereby preventing cellular damage.

- Enhancement of Endogenous Antioxidants : Salicylcurcumin promotes the synthesis of endogenous antioxidants, contributing to overall cellular health .

Neuroprotective Effects

Emerging research suggests that salicylcurcumin may have neuroprotective properties. Studies indicate that it can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Mechanism of Action : Salicylcurcumin appears to inhibit pathways leading to neuronal cell death and enhances cell survival through its antioxidant properties .

Case Studies and Experimental Evidence

Several case studies highlight the efficacy of salicylcurcumin in various experimental settings:

準備方法

合成ルートと反応条件: サリチルクルクミンは、サリチルアルデヒドとアセチルアセトンを塩基の存在下で縮合させ、続いて環化および酸化を行うという多段階プロセスによって合成できます 。 反応条件は通常、以下を含みます。

縮合: サリチルアルデヒドとアセチルアセトンを、水酸化ナトリウムなどの塩基の存在下で反応させます。

環化: 中間生成物は、酸性条件下で環化します。

酸化: 最後のステップでは、過マンガン酸カリウムなどの酸化剤を使用して酸化します。

工業的生産方法: サリチルクルクミンの工業的生産は、同様の合成ルートを使用しますが、より大規模に行われます。 このプロセスは、収率と純度を高めるために最適化されており、多くの場合、連続フロー反応器とクロマトグラフィーなどの高度な精製技術を採用しています .

化学反応の分析

反応の種類: サリチルクルクミンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物:

酸化生成物: キノンや他の酸化誘導体。

還元生成物: 生物活性が変化したサリチルクルクミンの還元型。

置換生成物: 治療の可能性があるさまざまな置換誘導体.

作用機序

サリチルクルクミンは、複数のメカニズムを通じてその効果を発揮します。

類似化合物との比較

サリチルクルクミンは、以下のような他のクルクミンアナログと比較されます。

ビスデメトキシクルクミン: サリチルクルクミンと同様に、両方のフェノールにメトキシ基がないが、ヒドロキシル基の位置が異なります.

デメトキシクルクミン: フェノール環にメトキシ基とヒドロキシル基を1つずつ含んでいます.

テトラヒドロクルクミン: クルクミンの水素化誘導体で、安定性と生体利用率が向上しています.

サリチルクルクミンの独自性: サリチルクルクミンは、オルトヒドロキシル基を持つ独自の構造により、他のクルクミンアナログに比べて、抗酸化作用と抗炎症作用が強化されています。 この構造修飾により、生体利用率と治療の可能性も向上しています .

生物活性

Salicylcurcumin, a synthetic analog of curcumin, has garnered attention for its potential biological activities, particularly in the fields of cancer research, anti-inflammatory responses, and metabolic regulation. This article delves into the various biological activities of salicylcurcumin, supported by empirical data, case studies, and comprehensive research findings.

Overview of Salicylcurcumin

Salicylcurcumin is characterized by the incorporation of a salicylic acid moiety into the curcumin structure. This modification enhances its bioavailability and therapeutic efficacy compared to curcumin alone. Studies have shown that salicylcurcumin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that salicylcurcumin possesses significant antioxidant properties. A study conducted by Devasena et al. demonstrated that salicylcurcumin administration (80 mg/kg) in male Wistar rats subjected to 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis resulted in:

- Reduction in lipid peroxidation (LPO) : Salicylcurcumin significantly lowered LPO levels compared to control groups.

- Enhanced antioxidant enzyme activity : Activities of glutathione peroxidase (GPx), glutathione S-transferase (GST), superoxide dismutase (SOD), and catalase (CAT) were notably increased in the liver tissues of treated rats .

Anti-inflammatory Effects

Salicylcurcumin's anti-inflammatory effects have been documented in various studies. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. For instance:

- Inhibition of NF-κB : Salicylcurcumin has been shown to suppress the expression of NF-κB regulated genes involved in inflammation .

- Reduction in inflammatory markers : In animal models, salicylcurcumin treatment led to a decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators of inflammation .

Anticancer Properties

Salicylcurcumin exhibits promising anticancer activity across various cancer cell lines. Its mechanisms include induction of apoptosis and inhibition of cell proliferation:

- Cell Viability Studies : In vitro studies have demonstrated that salicylcurcumin reduces cell viability in different cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound showed IC50 values indicating effective cytotoxicity at low concentrations .

- Mechanistic Insights : Salicylcurcumin induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting pro-apoptotic signals while inhibiting anti-apoptotic pathways .

Metabolic Regulation

Recent investigations have highlighted salicylcurcumin's role in metabolic disorders:

- Antihyperlipidemic Effects : A study evaluated the effects of salicylcurcumin on lipid profiles in rats fed a high-fat diet. Results indicated a significant reduction in total cholesterol and triglycerides after 45 days of treatment with salicylcurcumin compared to controls .

| Parameter | Control Group | Salicylcurcumin Group |

|---|---|---|

| Total Cholesterol (mg/dL) | 250 ± 15 | 180 ± 12 |

| Triglycerides (mg/dL) | 150 ± 10 | 90 ± 8 |

| LDL Cholesterol (mg/dL) | 160 ± 12 | 100 ± 10 |

Case Studies

Several case studies have reinforced the findings regarding salicylcurcumin's efficacy:

- Colon Carcinogenesis Model : In a controlled study involving DMH-induced colon cancer in rats, salicylcurcumin administration resulted in a significant decrease in tumor incidence and size compared to untreated groups .

- Obesity and Metabolic Syndrome : In models assessing obesity-related metabolic disorders, salicylcurcumin exhibited beneficial effects on weight management and metabolic parameters, suggesting its potential as a therapeutic agent for metabolic syndrome .

特性

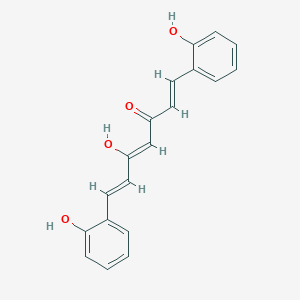

IUPAC Name |

(1E,4Z,6E)-5-hydroxy-1,7-bis(2-hydroxyphenyl)hepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-13,20,22-23H/b11-9+,12-10+,16-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTJEXHNRBHKKK-QHVQDVIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC=CC=C2O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key finding of the research paper regarding Salicylcurcumin's activity?

A1: The research paper "Curcumin analogue inhibits lipid peroxidation in a freshwater teleost, Anabas testudineus (Bloch)—an in vitro and in vivo study" [] investigates the antioxidant potential of a curcumin analogue. While the paper doesn't specifically name the analogue as Salicylcurcumin, it explores the effects of a curcumin analogue on lipid peroxidation, a process involving free radical damage to lipids. The study found that this curcumin analogue exhibited significant antioxidant activity by inhibiting lipid peroxidation in both in vitro and in vivo settings using a freshwater fish model. This suggests potential applications of this curcumin analogue in mitigating oxidative stress.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。